Diagnostic Sensitivity Superiority Over SPECT MPI: Phase 3 AURORA Trial Data
In the second Phase 3 AURORA trial (NCT03354273, n=578 evaluable patients with suspected CAD), Flurpiridaz F-18 PET demonstrated significantly higher diagnostic sensitivity compared with Tc-99m SPECT MPI, with invasive coronary angiography as the reference standard [1].
| Evidence Dimension | Diagnostic sensitivity for detection of CAD (≥50% stenosis) |
|---|---|
| Target Compound Data | 80.3% |
| Comparator Or Baseline | Tc-99m SPECT MPI: 68.7% |
| Quantified Difference | +11.6 absolute percentage points (P = 0.0003) |
| Conditions | Phase 3 multicenter trial; 578 patients; quantitative invasive coronary angiography reference |
Why This Matters
Higher sensitivity reduces false-negative rates in CAD detection, directly influencing procurement decisions for clinical PET centers prioritizing diagnostic accuracy.
- [1] Maddahi J, et al. Flurpiridaz F-18 PET Myocardial Perfusion Imaging in Patients With Suspected Coronary Artery Disease: The AURORA Trial. J Am Coll Cardiol. 2023;82(16):1598-1610. doi:10.1016/j.jacc.2023.08.016 View Source
